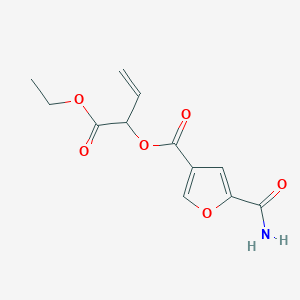![molecular formula C13H17N3O2 B7430054 N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N’-[4-(methylaminomethyl)phenyl]oxamide is an organic compound with a unique structure that combines a cyclopropyl group and a phenyl group linked through an oxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[4-(methylaminomethyl)phenyl]oxamide typically involves the reaction of cyclopropylamine with 4-(methylaminomethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-N’-[4-(methylaminomethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
N-cyclopropyl-N’-[4-(methylaminomethyl)phenyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N’-[4-(methylaminomethyl)phenyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, while the oxamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-N’-[4-(aminomethyl)phenyl]oxamide
- N-cyclopropyl-N’-[4-(methylaminomethyl)phenyl]carbamate
- N-cyclopropyl-N’-[4-(methylaminomethyl)phenyl]urea
Uniqueness
N-cyclopropyl-N’-[4-(methylaminomethyl)phenyl]oxamide is unique due to the presence of both a cyclopropyl group and an oxamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-8-9-2-4-10(5-3-9)15-12(17)13(18)16-11-6-7-11/h2-5,11,14H,6-8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBGPMVUZTQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429984.png)
![3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
![[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate](/img/structure/B7430000.png)
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)

![Methyl 3-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,2,4-oxadiazol-5-yl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7430013.png)
![Methyl 5-[[(1-phenylcyclopropyl)methylcarbamoylamino]methyl]thiophene-2-carboxylate](/img/structure/B7430018.png)
![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide](/img/structure/B7430028.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone](/img/structure/B7430055.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)
